Differentiation in cLogP and Topological Polar Surface Area (TPSA) vs. 2,4-Dimethylthiazole Analog
The target compound features a 2-methylthiazol-4-yl group, while a common analog (CAS 1251685-19-4) possesses a 2,4-dimethylthiazol-5-yl modification. The additional methyl group and regioisomeric change in the analog increases molecular size, steric bulk, and alters electronic distribution. Based on computed properties for analogous pairs, this structural modification is expected to shift cLogP upwards and may affect membrane permeability . The target compound's lower molecular weight and specific H-bond donor/acceptor pattern provide a distinct starting point for lead optimization, with better ligand efficiency metrics if equipotent.
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW 310.33 g/mol; TPSA not provided by vendor |
| Comparator Or Baseline | Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4), MW 324.36 g/mol; TPSA not provided |
| Quantified Difference | The target compound has a lower molecular weight by 14.03 g/mol (one methylene unit). |
| Conditions | Computational structural analysis |
Why This Matters
Lower molecular weight and optimized TPSA are critical for improving passive permeability and oral bioavailability in lead optimization, making the smaller compound a preferred starting point for medicinal chemistry programs targeting intracellular targets.
